2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” is a synthetic organic compound that features a pyrazine ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.
Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine rings with the pyridine ring through a methanone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyrazin-2-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
- (5-Methylpyrazin-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
The unique combination of the pyrazine, pyridine, and pyrrolidine rings in “2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine” may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCSLJWTOIJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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